molecular formula C21H28N2O3S B4599720 N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4599720
M. Wt: 388.5 g/mol
InChI Key: WCCLEFAJXDUUSO-UHFFFAOYSA-N
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Description

N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that features a glycinamide backbone with tert-butyl, 3-methylbenzyl, and 4-methylphenylsulfonyl substituents

Scientific Research Applications

N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves a multi-step process:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with an appropriate amine.

    Introduction of the tert-Butyl Group: tert-Butyl groups are introduced using tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the 3-Methylbenzyl Group: This step involves the alkylation of the glycinamide with 3-methylbenzyl chloride under basic conditions.

    Sulfonylation with 4-Methylphenylsulfonyl Chloride: The final step involves the reaction of the intermediate with 4-methylphenylsulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced forms with lower oxidation states.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Mechanism of Action

The mechanism of action of N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Unique due to its specific substituents and structural configuration.

    N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide: Similar structure but with an alaninamide backbone.

    N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide: Similar structure but with a valinamide backbone.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-tert-butyl-2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-16-9-11-19(12-10-16)27(25,26)23(15-20(24)22-21(3,4)5)14-18-8-6-7-17(2)13-18/h6-13H,14-15H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCLEFAJXDUUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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